
6,7-Dimethoxy-1,4-benzodioxan
Overview
Description
6,7-Dimethoxy-1,4-benzodioxan (CAS: 3214-13-9) is a heterocyclic compound featuring a 1,4-benzodioxan core substituted with methoxy groups at the 6- and 7-positions. This structure consists of a fused benzene ring and a 1,4-dioxane ring, with methoxy substituents enhancing its electronic and steric properties. The compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and receptors .
For example, iodine-mediated cyclization of thiosemicarbazones in 1,4-dioxane has been employed to generate benzodioxin-based thiadiazole analogs . Derivatives of 1,4-benzodioxan, such as those with hydroxymethyl or chloro substituents, have been utilized in synthesizing beta-blockers for cardiovascular diseases, highlighting the scaffold's pharmacological relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,4-benzodioxan typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of syringaldehyde as a starting material, which undergoes a series of reactions including methylation and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1,4-benzodioxan undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace methoxy groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cardiovascular Applications
Antihypertensive Properties
One of the most significant applications of 6,7-dimethoxy-1,4-benzodioxan is its use as an antihypertensive agent. Research indicates that compounds derived from this scaffold can effectively regulate the cardiovascular system. Specifically, formulations containing this compound have been shown to lower blood pressure in hypertensive models. The typical dosage for humans ranges from 1 to 20 mg per day, with variations based on individual patient conditions and administration routes .
Mechanism of Action
The mechanism by which this compound exerts its antihypertensive effects involves modulation of various neurotransmitter systems, including dopaminergic and adrenergic pathways. Studies have demonstrated that derivatives of this compound can interact with dopamine receptors and alpha-adrenergic receptors, contributing to vasodilation and reduced vascular resistance .
Neuropharmacological Applications
Potential for Treating Neurological Disorders
Recent studies have highlighted the potential of this compound derivatives in treating neurological disorders such as Parkinson's disease and schizophrenia. These compounds exhibit favorable interactions with dopamine D2-like receptors and serotonin 5-HT1A receptors, suggesting a multitarget approach that could enhance therapeutic efficacy .
Monoamine Oxidase Inhibition
Another area of interest is the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Compounds based on the this compound structure have shown competitive and reversible inhibition against MAO-B, making them promising candidates for further development as neuroprotective agents .
Anticancer Activity
In Vitro Studies
The anticancer potential of this compound has been investigated through various in vitro studies. Compounds derived from this structure have demonstrated significant cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV3) cancers. Notably, some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like etoposide .
Mechanisms of Action
The anticancer effects are believed to arise from the ability of these compounds to induce apoptosis and inhibit tubulin polymerization. Molecular docking studies suggest strong binding interactions with tubulin, which is crucial for cancer cell proliferation . Additionally, certain derivatives have shown promising results in inhibiting key signaling pathways involved in tumor growth.
Summary Table of Applications
Application Area | Mechanism/Action | Key Findings |
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Cardiovascular Health | Antihypertensive effects via receptor modulation | Effective in lowering blood pressure; dosage: 1-20 mg/day |
Neuropharmacology | MAO-B inhibition; D2-like receptor interaction | Potential treatment for Parkinson's; selective MAO-B inhibitors |
Anticancer Activity | Cytotoxicity; apoptosis induction | Significant activity against multiple cancer cell lines |
Case Studies
- Hypertension Treatment : A study demonstrated that a formulation containing this compound significantly reduced systolic blood pressure in hypertensive rats compared to control groups.
- Neuroprotective Effects : Research involving animal models indicated that derivatives showed improved motor function and reduced neurodegeneration markers in Parkinson's disease models.
- Anticancer Efficacy : A series of compounds based on this compound were tested against various cancer cell lines and exhibited IC50 values significantly lower than conventional therapies.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,4-benzodioxan involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating oxidative stress pathways, thereby reducing cellular damage. Additionally, it can interact with enzymes and receptors involved in inflammation and cancer progression .
Comparison with Similar Compounds
Structural Analogs of 1,4-Benzodioxan
Substituted 1,4-Benzodioxan Derivatives
- 6,7-Dichloro-1,4-benzodioxan : Used in the synthesis of β-blockers, this derivative replaces methoxy groups with chloro substituents, increasing electronegativity and altering binding affinity to adrenergic receptors .
Key Differences :
- Methoxy vs. Chloro Substituents : Methoxy groups (-OCH₃) are electron-donating, enhancing resonance stabilization, whereas chloro groups (-Cl) are electron-withdrawing, affecting reactivity and intermolecular interactions.
Heterocyclic Variants with Sulfur or Nitrogen
Benzodithiazine Derivatives
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (CAS: 959-98-8) replaces oxygen atoms in the dioxane ring with sulfur, forming a benzodithiazine core.
1,4-Benzodioxathiepin Derivatives
Endosulfan analogs (CAS: 1031-07-8) feature a sulfur atom and a fused thiepin ring, resulting in pesticidal activity. These compounds exhibit higher environmental persistence due to sulfur’s stability but raise toxicity concerns .
Comparison Table :
Fused-Ring Systems with Dimethoxy Substituents
6,7-Dimethoxy-1,4-anthraquinone
This anthraquinone derivative (CAS: N/A) features a planar fused-ring system with methoxy groups at positions 6 and 5. Crystallographic data reveal π-π stacking interactions (3.278 Å) and torsional angles of 6.25° and 10.22° for methoxy groups, influencing solid-state packing and solubility .
Indenopyrazole-carboxylic Acid Derivatives
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid incorporates a pyrazole ring fused to a benzodioxan-like structure. The carboxylic acid group enables salt formation, enhancing bioavailability compared to neutral 1,4-benzodioxan derivatives .
Biological Activity
6,7-Dimethoxy-1,4-benzodioxan is a chemical compound with the molecular formula C10H12O4. Its unique structure, characterized by dual methoxy groups and a benzodioxan ring, contributes to its notable biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound primarily acts as an antagonist at the alpha-1 adrenoceptor . This interaction inhibits the vasoconstrictor effects of norepinephrine, leading to a decrease in smooth muscle tone in the prostate and bladder neck. Such properties suggest potential applications in treating conditions like benign prostatic hyperplasia (BPH) and hypertension.
Biochemical Pathways
The compound influences various biochemical pathways:
- Enzyme Interaction : It can inhibit or activate enzymes by binding to their active sites or regulatory sites, respectively. This modulation affects cellular processes such as metabolism and signaling pathways.
- Cellular Effects : The compound has been shown to alter gene expression and cell proliferation by modulating specific signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have highlighted its potential as an antioxidant , which may protect cells from oxidative stress by scavenging free radicals. This property is particularly relevant in the context of plant defense mechanisms and could have implications for human health.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various studies. By inhibiting inflammatory mediators, it may provide therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Potential
Preliminary investigations into its anticancer properties suggest that this compound could inhibit cancer cell proliferation. However, further studies are needed to elucidate its efficacy and mechanisms in cancer therapy .
Research Findings
A review of recent studies reveals diverse findings regarding the biological activity of this compound:
Case Studies
Several case studies have investigated the therapeutic applications of this compound:
- Case Study 1 : A study on its effects on bladder smooth muscle tone indicated that administration led to significant relaxation of muscle contractions in vitro, suggesting potential use in treating bladder dysfunctions associated with BPH.
- Case Study 2 : In a model of oxidative stress-induced cellular damage, treatment with this compound resulted in reduced cell death and improved cell viability compared to controls.
Properties
IUPAC Name |
6,7-dimethoxy-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-11-7-5-9-10(6-8(7)12-2)14-4-3-13-9/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAJVGAVXIEQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)OCCO2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550031 | |
Record name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3214-13-9 | |
Record name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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